Dibromochloroacetic acid
Overview
Description
Dibromochloroacetic acid, also known as chlorodibromoacetic acid, is a member of the haloacetic acids family. These compounds are typically formed as byproducts during the chlorination of drinking water. This compound is recognized for its potential environmental and health impacts, making it a subject of interest in various scientific fields .
Mechanism of Action
Target of Action
Dibromochloroacetic acid, also known as Chlorodibromoacetic acid, is a type of haloacetic acid (HAA) that is often found as a byproduct in chlorinated water . The primary cellular target molecule for the monohaloacetic acids (monoHAAs), a class to which this compound belongs, is glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . GAPDH is a key enzyme in the glycolytic pathway, catalyzing the sixth step of glycolysis.
Mode of Action
It is known that monohaas, including this compound, inhibit gapdh . This inhibition leads to pyruvate starvation and mitochondrial stress .
Biochemical Pathways
The inhibition of GAPDH by this compound affects the glycolytic pathway. Glycolysis is a crucial metabolic pathway that breaks down glucose to produce energy in the form of ATP. By inhibiting GAPDH, this compound disrupts this pathway, leading to a decrease in energy production and an increase in mitochondrial stress .
Pharmacokinetics
Its metabolism and excretion would depend on various factors, including its chemical structure and the individual’s metabolic rate .
Result of Action
The inhibition of GAPDH by this compound leads to a disruption in the glycolytic pathway, resulting in decreased energy production and increased mitochondrial stress . This can have various downstream effects, potentially leading to cell death or other cellular dysfunctions.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution. Additionally, the presence of other substances, such as other HAAs or contaminants in water, could potentially interact with this compound and affect its action .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibromochloroacetic acid can be synthesized through the halogenation of acetic acid derivatives. The process involves the substitution of hydrogen atoms in acetic acid with bromine and chlorine atoms. This reaction typically requires the presence of a halogenating agent such as bromine or chlorine gas under controlled conditions .
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct during the chlorination of water. The reaction conditions are carefully monitored to ensure the formation of the desired compound while minimizing the production of other byproducts .
Chemical Reactions Analysis
Types of Reactions: Dibromochloroacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert it to less halogenated acetic acids.
Substitution: Halogen atoms in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents such as sodium hydroxide or ammonia.
Major Products:
Oxidation: Formation of carbon dioxide and water.
Reduction: Formation of less halogenated acetic acids.
Substitution: Formation of substituted acetic acids with different functional groups.
Scientific Research Applications
Dibromochloroacetic acid has a wide range of applications in scientific research:
Environmental Studies: Used as a marker to study the effects of chlorination byproducts in drinking water.
Analytical Chemistry: Employed as a standard for the calibration of analytical instruments.
Toxicology: Investigated for its potential health effects and mechanisms of toxicity.
Pharmaceutical Research: Studied for its potential use in drug development and as a reagent in organic synthesis
Comparison with Similar Compounds
- Monochloroacetic acid
- Dichloroacetic acid
- Trichloroacetic acid
- Monobromoacetic acid
- Dibromoacetic acid
- Bromochloroacetic acid
- Bromodichloroacetic acid
- Tribromoacetic acid
Comparison: Dibromochloroacetic acid is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical properties. Compared to other haloacetic acids, it exhibits different reactivity patterns and biological effects. For instance, its dual halogenation makes it more reactive in substitution reactions compared to monochloroacetic acid or dichloroacetic acid .
Properties
IUPAC Name |
2,2-dibromo-2-chloroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBr2ClO2/c3-2(4,5)1(6)7/h(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZDDMGNCJJAHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(Cl)(Br)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBr2ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3031151 | |
Record name | Dibromochloroacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3031151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The mechanisms associated with the carcinogenic effects of HAAs include those identified for DCA and TCA. It is apparent that more than one mechanism is responsible for the effects of this class and that the importance of these mechanisms to the activity of individual members of the class varies. In part, these differences in mechanism can be related to the differences in tumor phenotypes that are induced. One phenotype seems to be associated with prior characterizations of tumors induced by peroxisome proliferators and is induced by TCA. The second phenotype involves glycogen-poor tumors that stain heavily with antibodies to c-Jun and c-Fos. This phenotype is produced by DCA. These effects are probably produced by selection of lesions with differing defects in cell signalling pathways that control the processes of cell division and cell death., The brominated HAAs are about 10-fold more potent than their chlorinated analogues in their ability to induce point mutations. This does not establish that they are inducing cancer by mutagenic mechanisms in vivo, but this activity will have to be taken into account as data on their carcinogenic activity become more complete., The HAAs vary widely in their ability to induce oxidative stress and to elevate the 8-OH-dG content of nuclear DNA of the liver. This property becomes increasingly apparent with the brominated compounds. It is notable that the brominated analogues are not more potent inducers of hepatic tumors than the corresponding chlorinated HAAs. Therefore, it is doubtful that this mechanism is the most important determinant of this effect. | |
Record name | DIBROMOCHLOROACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7621 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
5278-95-5 | |
Record name | Dibromochloroacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5278-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibromochloroacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005278955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibromochloroacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3031151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibromochloroacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIBROMOCHLOROACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMD03B602V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DIBROMOCHLOROACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7621 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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